molecular formula C13H7BrN2O6 B2888637 5-Bromo-2-(2,4-dinitrophenoxy)benzaldehyde CAS No. 832674-23-4

5-Bromo-2-(2,4-dinitrophenoxy)benzaldehyde

Cat. No.: B2888637
CAS No.: 832674-23-4
M. Wt: 367.111
InChI Key: NIZREDAIKDGQCW-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,4-dinitrophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H7BrN2O6 and a molecular weight of 367.11 g/mol. It is a useful research chemical known for its unique structure, which includes a bromine atom, two nitro groups, and an aldehyde group attached to a benzene ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,4-dinitrophenoxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2,4-dinitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,4-dinitrophenoxy)benzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic substitution reactions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar aprotic solvents.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the nitro groups.

    Reduction: Amino derivatives with the nitro groups reduced to amines.

    Oxidation: Carboxylic acid derivatives with the aldehyde group oxidized to a carboxylic acid.

Scientific Research Applications

5-Bromo-2-(2,4-dinitrophenoxy)benzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: In the development of probes and sensors for detecting specific biological molecules.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,4-dinitrophenoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,4-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of nitro groups.

    4-Bromo-2-nitrobenzaldehyde: Similar structure but with only one nitro group and a different substitution pattern.

    2,4-Dinitrobenzaldehyde: Lacks the bromine atom but has two nitro groups and an aldehyde group.

Uniqueness

5-Bromo-2-(2,4-dinitrophenoxy)benzaldehyde is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

5-bromo-2-(2,4-dinitrophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrN2O6/c14-9-1-3-12(8(5-9)7-17)22-13-4-2-10(15(18)19)6-11(13)16(20)21/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZREDAIKDGQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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